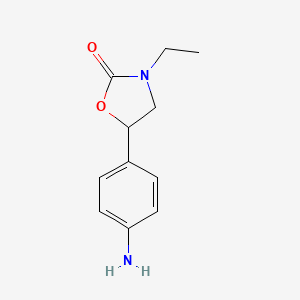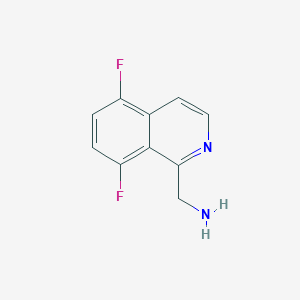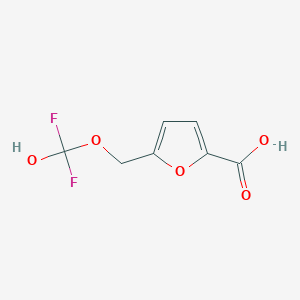
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a difluoro(hydroxy)methoxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid typically involves the introduction of the difluoro(hydroxy)methoxy group onto a furan ring followed by carboxylation. One common method involves the reaction of a furan derivative with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions. The reaction is then followed by carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoro(hydroxy)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce 5-((Difluoro(hydroxy)methoxy)methyl)furan-2-methanol.
Wissenschaftliche Forschungsanwendungen
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoro(hydroxy)methoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic acid: Similar in structure but lacks the difluoro(hydroxy)methoxy group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but no difluoro(hydroxy)methoxy group.
5-Methyl-2-furancarboxylic acid: Has a methyl group instead of the difluoro(hydroxy)methoxy group.
Uniqueness
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid is unique due to the presence of the difluoro(hydroxy)methoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H6F2O5 |
|---|---|
Molekulargewicht |
208.12 g/mol |
IUPAC-Name |
5-[[difluoro(hydroxy)methoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O5/c8-7(9,12)13-3-4-1-2-5(14-4)6(10)11/h1-2,12H,3H2,(H,10,11) |
InChI-Schlüssel |
VQVJVVOYBBVDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(=O)O)COC(O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



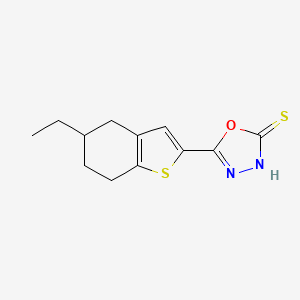
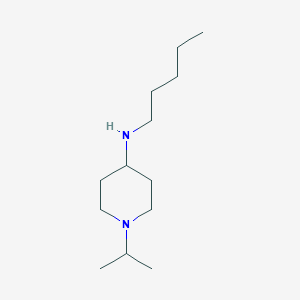
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)
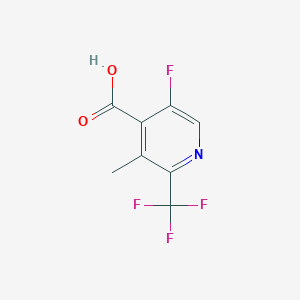

![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
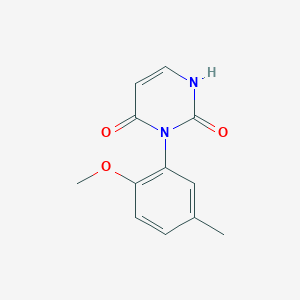
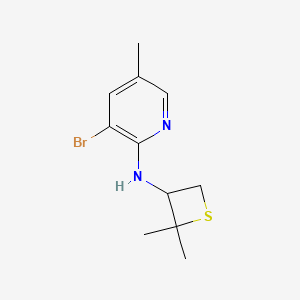
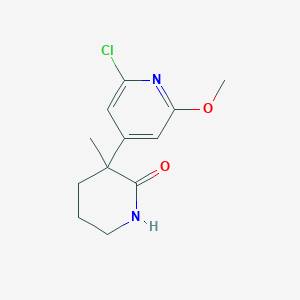
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
